molecular formula C15H14O4 B1677194 Okicenone CAS No. 137018-54-3

Okicenone

Cat. No.: B1677194
CAS No.: 137018-54-3
M. Wt: 258.27 g/mol
InChI Key: LIETVYHJBSLSSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Okicenone is primarily obtained through fermentation processes involving Streptomyces species. The fermentation broth is centrifuged to separate the mycelial cake and supernatant. The mycelial cake is extracted with methanol, and the supernatant is applied to Diaion HP-20 and eluted with ethanol . The combined methanol-soluble and ethanol eluates are concentrated under reduced pressure to yield a crude extract. This extract is further purified using silica gel chromatography and Sephadex LH-20 column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar fermentation and extraction processes. The strain of Streptomyces is cultured in large fermentation tanks, and the antibiotic is extracted and purified using industrial-scale chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Okicenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create analogs with improved properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various this compound analogs with modified functional groups, which may exhibit different biological activities .

Mechanism of Action

Okicenone exerts its effects by inducing cytotoxicity in mammalian tumor cells. The exact molecular targets and pathways involved are not fully elucidated, but it is believed to interfere with cellular processes essential for tumor cell survival and proliferation . Further research is needed to fully understand the mechanism of action of this compound.

Properties

IUPAC Name

4,6,9-trihydroxy-8-methyl-3,4-dihydro-2H-anthracen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-7-4-9(16)5-8-6-10-11(17)2-3-12(18)14(10)15(19)13(7)8/h4-6,11,16-17,19H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIETVYHJBSLSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC3=C(C(=O)CCC3O)C(=C12)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929664
Record name 4,6,9-Trihydroxy-8-methyl-3,4-dihydroanthracen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137018-54-3
Record name Okicenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137018543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6,9-Trihydroxy-8-methyl-3,4-dihydroanthracen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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